5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
The synthesis of 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride, followed by cyclization with phosphoryl chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents to form corresponding oxadiazole derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a tool in studying the mechanisms of action of various biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound targets DNA, causing strand breaks and inhibiting replication. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. The molecular pathways involved include the activation of p53 and the inhibition of topoisomerase enzymes .
Comparison with Similar Compounds
Similar compounds to 5-(2-Chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole include other oxadiazole derivatives such as 3-(4-methylphenyl)-1,2,4-oxadiazole and 5-(2-bromoethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Compared to these compounds, this compound exhibits unique properties such as higher reactivity in substitution reactions and greater efficacy in biological applications .
Properties
IUPAC Name |
5-(2-chloroethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-2-4-9(5-3-8)11-13-10(6-7-12)15-14-11/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEIWKABXPGRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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